molecular formula C10H7F16N B3824325 (2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)(2,2,3,3-tetrafluoropropyl)amine CAS No. 223532-54-5

(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)(2,2,3,3-tetrafluoropropyl)amine

Cat. No. B3824325
CAS RN: 223532-54-5
M. Wt: 445.14 g/mol
InChI Key: PWJTXWIUGDXOLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)(2,2,3,3-tetrafluoropropyl)amine, also known as F7-TFA, is a fluorinated surfactant that has gained significant attention in scientific research due to its unique properties.

Scientific Research Applications

(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)(2,2,3,3-tetrafluoropropyl)amine has been extensively studied for its applications in various scientific fields, including surface science, materials science, and biomedicine. Its unique properties, such as low surface tension, high hydrophobicity, and excellent thermal stability, make it a promising candidate for various applications. In surface science, (2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)(2,2,3,3-tetrafluoropropyl)amine has been used as a surfactant to modify the surface properties of various materials, such as metal oxides, polymers, and nanoparticles. In materials science, (2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)(2,2,3,3-tetrafluoropropyl)amine has been used as a building block to synthesize various functional materials, such as self-assembled monolayers and thin films. In biomedicine, (2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)(2,2,3,3-tetrafluoropropyl)amine has been explored for its potential as a drug delivery system, due to its ability to form stable nanoscale aggregates in aqueous solutions.

Mechanism of Action

The mechanism of action of (2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)(2,2,3,3-tetrafluoropropyl)amine is not well understood, but it is believed to be related to its surfactant properties. (2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)(2,2,3,3-tetrafluoropropyl)amine can form stable aggregates in aqueous solutions, which can interact with various biomolecules, such as proteins and lipids. The interaction between (2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)(2,2,3,3-tetrafluoropropyl)amine aggregates and biomolecules can lead to changes in their conformation and function, which can affect various biological processes.
Biochemical and Physiological Effects:
Studies have shown that (2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)(2,2,3,3-tetrafluoropropyl)amine can affect various biochemical and physiological processes, such as cell membrane permeability, protein conformation, and enzymatic activity. (2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)(2,2,3,3-tetrafluoropropyl)amine has been shown to disrupt the cell membrane of bacteria, leading to cell death. It can also affect the conformation and function of proteins, such as enzymes and antibodies. The effects of (2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)(2,2,3,3-tetrafluoropropyl)amine on biological systems are dependent on its concentration, as well as the specific biomolecules involved.

Advantages and Limitations for Lab Experiments

(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)(2,2,3,3-tetrafluoropropyl)amine has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. It can also be easily synthesized using standard laboratory techniques. However, (2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)(2,2,3,3-tetrafluoropropyl)amine has some limitations, such as its high cost and limited availability. It is also highly toxic and requires careful handling and disposal.

Future Directions

The unique properties of (2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)(2,2,3,3-tetrafluoropropyl)amine make it a promising candidate for various applications, and there are several future directions for research. One area of research is the development of (2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)(2,2,3,3-tetrafluoropropyl)amine-based materials for use in electronic and optical devices. Another area of research is the use of (2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)(2,2,3,3-tetrafluoropropyl)amine as a drug delivery system for targeted drug delivery. Additionally, further studies are needed to elucidate the mechanism of action of (2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)(2,2,3,3-tetrafluoropropyl)amine and its effects on biological systems.

properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-N-(2,2,3,3-tetrafluoropropyl)heptan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F16N/c11-3(12)5(15,16)1-27-2-6(17,18)8(21,22)10(25,26)9(23,24)7(19,20)4(13)14/h3-4,27H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWJTXWIUGDXOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)F)(F)F)NCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F16N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601134173
Record name 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-N-(2,2,3,3-tetrafluoropropyl)-1-heptanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601134173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-N-(2,2,3,3-tetrafluoropropyl)-1-heptanamine

CAS RN

223532-54-5
Record name 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-N-(2,2,3,3-tetrafluoropropyl)-1-heptanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=223532-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-N-(2,2,3,3-tetrafluoropropyl)-1-heptanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601134173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)(2,2,3,3-tetrafluoropropyl)amine
Reactant of Route 2
(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)(2,2,3,3-tetrafluoropropyl)amine
Reactant of Route 3
Reactant of Route 3
(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)(2,2,3,3-tetrafluoropropyl)amine
Reactant of Route 4
Reactant of Route 4
(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)(2,2,3,3-tetrafluoropropyl)amine
Reactant of Route 5
(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)(2,2,3,3-tetrafluoropropyl)amine
Reactant of Route 6
(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)(2,2,3,3-tetrafluoropropyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.